2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Lipophilicity ADME Drug Design

Sourcing 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (CAS 1000548-63-9) is a strategic CMC decision. Do NOT substitute with non-fluorinated or chlorinated analogs: the unique 5-fluoro-2-methylphenyl scaffold delivers a distinct LogP (1.67-2.0), enhanced metabolic stability, and a precise spatial vector critical for kinase inhibitor and CNS-targeted lead optimization. The primary alcohol handle enables versatile downstream derivatization (Mitsunobu, oxidation). Available at ≥98% purity with ISO 17034-certified reference standards for regulatory-grade impurity profiling. Mitigate synthetic risk – secure this specific regioisomer now for reproducible results in pharmaceutical and agrochemical programs.

Molecular Formula C9H11FO
Molecular Weight 154.18
CAS No. 1000548-63-9
Cat. No. B3044425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methylphenyl)ethan-1-ol
CAS1000548-63-9
Molecular FormulaC9H11FO
Molecular Weight154.18
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)CCO
InChIInChI=1S/C9H11FO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
InChIKeyVSESPILKVTVKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoro-2-methylphenyl)ethan-1-ol CAS 1000548-63-9: Compound Identity and Baseline Procurement Profile


2-(5-Fluoro-2-methylphenyl)ethan-1-ol (CAS 1000548-63-9, molecular formula C9H11FO, molecular weight 154.18 g/mol) is a fluorinated phenethyl alcohol derivative bearing a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring . The compound is a primary alcohol with a 2-carbon ethyl linker, positioning it as a versatile synthetic building block for pharmaceutical and agrochemical intermediates. Commercially, the compound is available from multiple suppliers at purities of ≥97% (Fluorochem, CATO) to 98% (CymitQuimica, Leyan), with calculated XLogP values ranging from 1.67 to 2.0 and a predicted hydrogen bond acceptor count of 1 [1]. This substitution pattern creates a unique spatial and electronic profile that differentiates it from non-fluorinated, chlorinated, or regioisomeric analogs.

2-(5-Fluoro-2-methylphenyl)ethan-1-ol CAS 1000548-63-9: Why In-Class Compounds Cannot Be Simply Interchanged


Substitution among aryl ethanol derivatives is not a trivial procurement decision, as fluorine versus chlorine versus hydrogen substitution at the 5-position—and the specific 2-methyl-5-fluoro regioisomeric arrangement—produces measurable differences in lipophilicity, hydrogen bonding capacity, and electronic properties that directly impact synthetic outcomes and downstream compound performance. The 5-fluoro-2-methylphenyl scaffold offers a distinct balance of LogP, steric profile, and metabolic stability compared to chlorinated analogs or alternative fluoro-methyl positional isomers [1]. Additionally, fluorinated aryl moieties are well-documented in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties relative to non-fluorinated counterparts, making indiscriminate substitution scientifically unsound [2]. The following quantitative evidence establishes the specific procurement-relevant differentiation of 2-(5-fluoro-2-methylphenyl)ethan-1-ol.

2-(5-Fluoro-2-methylphenyl)ethan-1-ol CAS 1000548-63-9: Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Modulation: XLogP Comparison of 5-Fluoro vs. 5-Chloro Analog

The target compound exhibits a calculated XLogP of approximately 1.67–2.0, which is substantially lower than that of the corresponding 5-chloro analog 2-(5-chloro-2-methylphenyl)ethanol (CAS 1314931-35-5). This lipophilicity differential directly affects membrane permeability, solubility, and in vivo distribution of final drug candidates derived from this intermediate [1]. Lower LogP in the fluoro analog translates to improved aqueous solubility and potentially reduced non-specific protein binding relative to the chloro-substituted comparator.

Lipophilicity ADME Drug Design Physicochemical Properties

Metabolic Stability Enhancement: Fluorinated vs. Non-Fluorinated Phenethyl Alcohol Scaffolds

The strategic incorporation of fluorine at the 5-position of the 2-methylphenyl scaffold confers enhanced resistance to oxidative metabolism, a well-established class-level advantage of fluorinated aromatics over non-fluorinated analogs. Published studies demonstrate that fluoroalkyl analogues of natural product-derived therapeutics exhibit distinct and improved physicochemical properties, including metabolic stability, relative to their O-based (non-fluorinated) analogues [1]. This class-level inference is supported by data showing that fluorinated dextromethorphan analogues achieve improved CNS exposure and metabolic stability compared to the parent compound [2].

Metabolic Stability Cytochrome P450 Fluorine Substitution Medicinal Chemistry

Regioisomeric Differentiation: 5-Fluoro-2-methyl vs. Alternative Fluoro-Methyl Phenyl Ethanol Isomers

The specific 5-fluoro-2-methyl substitution pattern creates a unique spatial and electronic environment distinct from regioisomeric alternatives such as 2-(4-fluoro-2-methylphenyl)ethanol or 2-(3-fluoro-2-methylphenyl)ethanol. The 2-methyl group provides steric hindrance adjacent to the ethanol side chain, while the 5-fluoro substituent occupies a meta position relative to the ethyl linker, creating a distinct vector for further functionalization. This regiospecific arrangement is critical for applications where the relative orientation of the fluoro and methyl substituents determines downstream molecular recognition or reaction outcomes .

Regioisomer Synthetic Intermediate Structure-Activity Relationship Positional Isomerism

Procurement-Grade Purity and Analytical Certification Availability

2-(5-Fluoro-2-methylphenyl)ethan-1-ol is commercially available with documented purity specifications: 97.0% from Fluorochem (Product Code F393446) and >97% from CATO as an ISO 17034-certified analytical reference standard [1]. Additional suppliers including CymitQuimica (98% purity, Ref. 10-F393446) and Leyan (98% purity, Product No. 1352170) provide multiple procurement channels with verified purity grades . The availability of ISO 17034-certified standard material enables quantitative analytical method validation and quality control applications that are not feasible with non-certified comparator compounds.

Quality Control Analytical Standards Purity Specification ISO 17034

2-(5-Fluoro-2-methylphenyl)ethan-1-ol CAS 1000548-63-9: Evidence-Supported Application Scenarios for Procurement Planning


Synthesis of Kinase Inhibitors Requiring 5-Fluoro-2-methylphenyl Motifs

The 5-fluoro-2-methylphenyl scaffold has been explored as an intermediate in the development of kinase inhibitors . The compound's primary alcohol functionality enables facile conversion to aldehydes, carboxylic acids, or coupling with heterocyclic cores via Mitsunobu or alkylation chemistry. The 5-fluoro substitution provides metabolic stabilization relative to non-fluorinated analogs [1], while the specific 2-methyl-5-fluoro regioisomeric arrangement offers a distinct spatial vector for target binding interactions compared to alternative fluoro-methyl positional isomers.

Analytical Reference Standard for Pharmaceutical Quality Control

The compound is available as an ISO 17034-certified analytical reference standard, making it suitable for quantitative analysis, method development, and impurity profiling in pharmaceutical quality control [2]. The availability of certified material with documented purity (>97%) and metrological traceability supports regulatory submission requirements for drug master files and analytical method validation.

Building Block for CNS-Targeted Drug Candidates

Fluorinated phenethyl alcohol derivatives have demonstrated utility in CNS-targeted drug discovery programs, where the fluorinated aromatic moiety contributes to enhanced blood-brain barrier penetration and metabolic stability [1]. The calculated LogP range of 1.67–2.0 positions this intermediate favorably for CNS drug design, balancing membrane permeability with aqueous solubility requirements .

Agrochemical Intermediate Synthesis

5-Fluoro-2-methylphenyl-containing derivatives are utilized as intermediates in the synthesis of pesticides, herbicides, and fungicides [3]. The primary alcohol group of 2-(5-fluoro-2-methylphenyl)ethan-1-ol provides a versatile handle for conversion to ethers, esters, and amines commonly employed in agrochemical active ingredient synthesis. The fluorine substitution enhances environmental stability and modulates biological activity of the final agrochemical product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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